2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone
Overview
Description
2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone, also known as DMTMB, is a type of organic compound belonging to the class of benzophenones. It is a yellow solid at room temperature, with a melting point of 78 °C and a boiling point of 168 °C. DMTMB is insoluble in water, but soluble in organic solvents. It is an important intermediate in organic synthesis and is used as a reagent in a variety of chemical reactions.
Scientific Research Applications
Photocrosslinking Agents in Biology
Benzophenones are among the most useful photocrosslinking agents in biology. They have been used to incorporate unnatural amino acids into proteins in Escherichia coli, allowing for the in vivo study of protein interactions through efficient crosslinking methods (Chin et al., 2002).
Biochemistry and Material Science Applications
Benzophenone photochemistry is prominent in both academic and industrial research, utilized in biological chemistry, bioorganic chemistry, and material science. Its unique photochemical properties enable light-directed covalent attachment processes, useful in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Environmental Applications
Research on tertiary amine-functionalized adsorption resins has demonstrated their effectiveness in removing benzophenone-4 from water, highlighting the environmental applications of benzophenone derivatives in water treatment technologies (Zhou et al., 2018).
Photoinitiating Activity in Polymer Chemistry
Studies on the photoinitiating activity of benzophenone derivatives, such as Irgacure 369, provide insights into their role in polymer chemistry, suggesting applications in the development of new photoinitiators for use in various polymerization processes (Alberti et al., 2008).
Biodegradation and Environmental Impact
Research on the biodegradation of benzophenone and its impact on ecosystems underscores the importance of understanding the environmental behavior of these compounds. For instance, studies have explored the degradation pathways of benzophenone derivatives and their effects on aquatic life, offering insights into the ecological risks and treatment strategies for these pollutants (Ji et al., 2019).
properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-6-5-7-16(2)19(15)20(22)18-9-4-3-8-17(18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEQPYOGAYAINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643823 | |
Record name | (2,6-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone | |
CAS RN |
898781-88-9 | |
Record name | Methanone, (2,6-dimethylphenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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